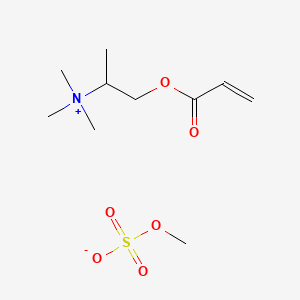

Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate

Description

Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three methyl groups, a 1-methyl-2-((1-oxoallyl)oxy)ethyl substituent, and a methyl sulphate counterion.

Properties

CAS No. |

93941-88-9 |

|---|---|

Molecular Formula |

C10H21NO6S |

Molecular Weight |

283.34 g/mol |

IUPAC Name |

methyl sulfate;trimethyl(1-prop-2-enoyloxypropan-2-yl)azanium |

InChI |

InChI=1S/C9H18NO2.CH4O4S/c1-6-9(11)12-7-8(2)10(3,4)5;1-5-6(2,3)4/h6,8H,1,7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

MXUSWWKXIPNEQJ-UHFFFAOYSA-M |

Canonical SMILES |

CC(COC(=O)C=C)[N+](C)(C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

| Property | Data |

|---|---|

| Molecular Formula | C10H21NO6S |

| Molecular Weight | 283.34 g/mol |

| CAS Number | 93941-88-9 / 93941-90-3 (closely related) |

| IUPAC Name | methyl sulfate; trimethyl(1-prop-2-enoyloxypropan-2-yl)azanium |

| Synonyms | Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate |

| PubChem CID | 3038546 |

The compound consists of a trimethylammonium center bonded to a 1-methyl-2-((1-oxoallyl)oxy)ethyl group, paired with a methyl sulphate anion.

Preparation Methods

General Synthetic Approach

The synthesis of Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate typically involves two key steps:

- Formation of the oxoallyl ether intermediate

- Quaternization of the tertiary amine to form the ammonium salt

The general strategy is to first prepare an appropriate allyl ester or ether intermediate containing the oxoallyl group, followed by quaternization with trimethylamine, and finally, ion exchange or methylation to introduce the methyl sulphate counterion.

Detailed Synthetic Routes

Alkylation of Trimethylamine with an Oxoallyl-Containing Alkylating Agent

- The reaction involves the nucleophilic attack of trimethylamine on an alkyl halide or sulfonate ester bearing the oxoallyl group.

- Conditions are controlled to favor quaternary ammonium salt formation without polymerization or side reactions.

- The methyl sulphate counterion is introduced either by using methyl sulphate esters as alkylating agents or by ion exchange after quaternization.

Transesterification Route (Analogous to (Meth)acryloyloxyethyltrimethylammonium Chloride Synthesis)

- A two-step process involving:

- Transesterification of methyl acrylate (or related acrylates) with 2-chloroethanol or N,N-dimethylaminoethanol to form (meth)acrylic acid chlorohydrin esters.

- Quaternization of the resulting ester with trimethylamine under mild conditions, often catalyzed by basic anion exchange resins, to yield the quaternary ammonium salt.

- The final product is purified by vacuum distillation and drying to achieve high purity (>98%) and yield (>90%).

- This method is industrially scalable due to mild reaction conditions and cost-effectiveness.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Transesterification | Methyl acrylate + 2-chloroethanol, catalyst (basic anion exchange resin), polymerization inhibitor, vacuum distillation | Removal of small molecular alcohol by evaporation; mild temperature control |

| Quaternization | Trimethylamine aqueous solution, polymerization inhibitor, normal pressure | Reaction proceeds at ambient or slightly elevated temperature; water removal by decompression |

| Ion Exchange (if needed) | Methyl sulphate source or ion exchange resin | To replace halide with methyl sulphate anion |

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The compound’s oxoallyl ether linkage imparts unique reactivity, enabling nucleophilic substitution and polymerization reactions, which are exploited in surfactant and antimicrobial applications.

- The presence of the methyl sulphate counterion enhances water solubility and stability of the quaternary ammonium salt.

- Industrial synthesis favors methods that balance yield, purity, and cost, making the transesterification followed by quaternization route the most practical for scale-up.

- Reaction monitoring typically involves chromatographic and spectroscopic techniques to ensure product integrity and minimize polymerization side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Reaction temperature | 25–80 °C (depending on step) |

| Reaction time | Several hours (4–12 h) |

| Molar ratio (amine:alkylating agent) | 1:1 to 1:1.1 (stoichiometric to slight excess) |

| Purity of final product | >98% (by chromatographic analysis) |

| Yield | >90% |

| Catalysts | Basic anion exchange resin, polymerization inhibitors |

Chemical Reactions Analysis

Types of Reactions: TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Chemistry: In chemistry, TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and esters .

Biology: The compound is utilized in biological research for its ability to interact with cellular membranes and proteins. It is often used in studies involving membrane transport and protein-ligand interactions .

Industry: Industrially, it is used in the production of surfactants, detergents, and emulsifiers. Its unique properties make it suitable for use in formulations requiring high stability and reactivity .

Mechanism of Action

The mechanism of action of TRIMETHYL[1-METHYL-2-[(1-OXOALLYL)OXY]ETHYL]AMMONIUM METHYL SULFATE involves its interaction with molecular targets such as proteins and cellular membranes. The quaternary ammonium group facilitates binding to negatively charged sites on proteins and membranes, altering their structure and function. This interaction can modulate various biochemical pathways, including signal transduction and membrane transport .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other quaternary ammonium salts. Below is a detailed comparison:

Structural and Functional Group Analysis

Key Observations:

Counterion Influence : Methyl sulphate counterions (e.g., in CAS 49734-90-9 and the target compound) improve solubility in aqueous systems compared to chloride salts (CAS 46830-22-2) .

Reactivity : The 1-oxoallyl ether group in the target compound may undergo hydrolysis or Michael addition reactions, similar to benzyldimethyl analogs . In contrast, perfluorinated analogs (e.g., CAS 127133-57-7) exhibit enhanced thermal and chemical stability due to fluorine substituents .

Applications : Methyl sulphate salts are often preferred in industrial formulations for compatibility with anionic surfactants, while chloride salts are cost-effective for biocidal applications .

Market and Industrial Relevance

- Methyl Sulphate Salts: Ethylmethyl[[[(1-oxoallyl)amino]methyl]ethyl]ammonium methyl sulphate (CAS 49734-90-9) has documented use in global markets, with applications spanning textiles, agrochemicals, and coatings. Its consumption trends align with demand for eco-friendly surfactants .

- Perfluorinated Compounds : Compounds like CAS 127133-57-7 are niche products used in firefighting foams and water-repellent coatings but face regulatory scrutiny due to environmental persistence .

Biological Activity

Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulfate, also known by its CAS number 93941-88-9, is a quaternary ammonium compound with potential applications in various biological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and its implications in research and industry.

- Molecular Formula : C10H21NO6S

- Molar Mass : 283.34 g/mol

- Structural Characteristics : The compound features a quaternary ammonium group, which contributes to its cationic nature, allowing it to interact effectively with negatively charged biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The quaternary ammonium structure facilitates binding to negatively charged sites on proteins and membranes, which can alter their structure and function. This interaction may modulate various biochemical pathways, including:

- Signal Transduction : Altering receptor activity and downstream signaling.

- Membrane Transport : Influencing the permeability and transport mechanisms across cellular membranes.

Biological Interactions

The compound's cationic nature enables it to participate in ionic interactions within biological systems. This property enhances its potential for complex formation with biomolecules such as proteins and nucleic acids, affecting their stability and functionality.

Table 1: Biological Activities of Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulfate

Case Studies

-

Antimicrobial Efficacy :

- A study investigated the antimicrobial properties of similar quaternary ammonium compounds, revealing that they effectively inhibited the growth of various bacterial strains. This suggests potential applications in disinfectants and antimicrobial formulations.

-

Cytotoxicity Assessment :

- In vitro studies indicated that Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulfate demonstrated cytotoxic effects on specific cancer cell lines, warranting further investigation into its therapeutic potential against tumors.

-

Interaction with Biomolecules :

- Research highlighted the compound's ability to form complexes with proteins, enhancing the stability of protein formulations and improving drug delivery mechanisms through modified cellular uptake.

Applications in Research and Industry

The unique properties of Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulfate make it valuable in various fields:

- Biological Research : Used as a reagent in studies involving membrane transport and protein interactions.

- Pharmaceuticals : Investigated for its potential as an anticancer agent and in targeted drug delivery systems.

- Industrial Use : Employed in the formulation of surfactants, detergents, and emulsifiers due to its stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.